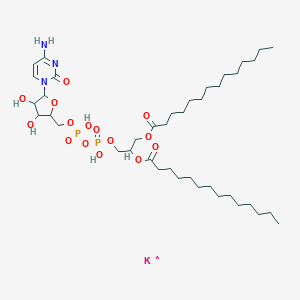
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is a chemical compound that belongs to the quinazoline family. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is not fully understood. However, it is believed to act as a kinase inhibitor, which inhibits the activity of several kinases that are involved in the development of cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases that are involved in the development of cancer, which results in the inhibition of cancer cell growth. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a well-established compound for research purposes. Additionally, it has been shown to have anticancer properties, which makes it a promising compound for the development of new cancer therapies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro-. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in the field of medicinal chemistry. Additionally, future research can focus on the development of new cancer therapies based on the anticancer properties of the compound. Furthermore, research can focus on the optimization of the synthesis method to achieve higher yields and purity of the product. Finally, research can focus on the development of new derivatives of the compound to improve its properties and potential applications.
Conclusion:
In conclusion, quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- is a promising compound for scientific research due to its unique properties and potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity of the product. It has been extensively studied for its anticancer properties and potential as a kinase inhibitor. Its mechanism of action is not fully understood, which provides opportunities for future research. Its advantages and limitations for lab experiments make it a challenging but promising compound for scientific research. Finally, there are several future directions for research on the compound, which can lead to the development of new cancer therapies and improved properties of the compound.
Synthesemethoden
The synthesis of quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- involves the reaction of 4-(2-bromoethoxy)aniline and 2-(4-bromophenyl)acetonitrile in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- has been extensively used in scientific research for its potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a kinase inhibitor, as it has been shown to inhibit the activity of several kinases that are involved in the development of cancer.
Eigenschaften
CAS-Nummer |
124428-19-9 |
|---|---|
Produktname |
Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-8-fluoro- |
Molekularformel |
C22H17FN2O |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H17FN2O/c23-20-8-4-7-19-21(20)24-15-25-22(19)26-14-13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,15H,13-14H2 |
InChI-Schlüssel |
JYAPXXSIEYEUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
Andere CAS-Nummern |
124428-19-9 |
Synonyme |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
